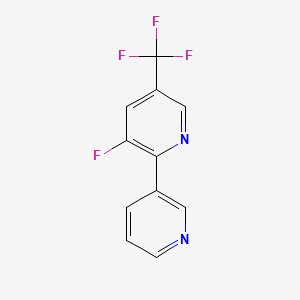

3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-fluoro-2-pyridin-3-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2/c12-9-4-8(11(13,14)15)6-17-10(9)7-2-1-3-16-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODICVOENRTSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=N2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine typically involves the use of fluorinated building blocks and pyridine derivatives. One common method involves the nucleophilic substitution reaction of a suitable pyridine precursor with a fluorinating agent. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting various diseases.

Anticancer Activity

Recent studies have investigated the potential of trifluoromethyl pyridines in anticancer therapies. For instance, compounds with similar structures have been found to inhibit specific cancer cell lines effectively. A notable study demonstrated that derivatives of trifluoromethyl pyridines exhibited cytotoxicity against breast cancer cells, suggesting that 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine could be a lead compound for further development in anticancer drug discovery .

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of pyridine derivatives. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. This indicates potential applications in developing new antibacterial agents, especially in light of rising antibiotic resistance .

Agrochemicals

The unique electronic properties imparted by the trifluoromethyl group enhance the biological activity of agrochemical compounds. Research has indicated that pyridine derivatives can act as herbicides or fungicides, making this compound a candidate for further exploration in agricultural applications .

Material Science

The compound's stability and reactivity make it suitable for use in material science, particularly in the synthesis of advanced materials like polymers and coatings.

Polymer Synthesis

In polymer chemistry, trifluoromethylated compounds are often used to modify polymer properties such as hydrophobicity and thermal stability. The incorporation of this compound into polymer matrices could enhance their performance in various applications, including electronics and coatings .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of trifluoromethyl pyridines and tested their efficacy against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, highlighting the potential of these compounds as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A research article detailed the synthesis and evaluation of antimicrobial activity for several pyridine derivatives, including those with trifluoromethyl substitutions. The findings suggested that these compounds exhibited significant inhibition against common pathogens, making them viable candidates for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, leading to high binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Groups : The trifluoromethyl group at the 5-position is a consistent feature across analogs, contributing to high metabolic stability and resistance to enzymatic degradation .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine, which increases lipophilicity but may reduce specificity .

- Heterocyclic Additions : Derivatives with triazole or piperidine rings exhibit enhanced binding to proteins involved in kinase inhibition or neurotransmitter regulation .

Biological Activity

3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, with the molecular formula , is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 242.18 g/mol

- CAS Number : 1214368-81-6

- Molecular Structure : The compound features a trifluoromethyl group and a pyridine ring, which are known to enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that fluorinated pyridines can exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that those with trifluoromethyl substitutions showed enhanced activity against multiple bacterial strains. The incorporation of the trifluoromethyl group is believed to increase lipophilicity, aiding in membrane permeability and thus enhancing antimicrobial efficacy .

Anti-inflammatory Properties

Pyridine derivatives have been noted for their anti-inflammatory effects. The presence of the trifluoromethyl group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies have reported that similar pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship suggests that modifications in the pyridine ring can significantly affect potency .

Case Studies and Research Findings

Structure-Activity Relationships (SAR)

The SAR studies highlight that:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Pyridine Substituents : Variations in substitution patterns on the pyridine ring can lead to significant changes in potency and selectivity against different biological targets.

- Fluorine Atoms : The presence of fluorine atoms generally increases metabolic stability and bioavailability.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, and what analytical methods validate its purity?

- Synthesis : Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are frequently employed to introduce the pyridin-3-yl group. Trifluoromethylation via CuCF or halogen exchange (e.g., F/Cl substitution) is used to install the CF group .

- Purification : Medium-pressure liquid chromatography (MPLC) is effective for isolating intermediates, yielding products with >98% purity .

- Characterization : and NMR confirm structural integrity (e.g., chemical shifts for fluorine and CF groups at δ 120–130 ppm for NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] with <2 ppm error) .

Q. How does the fluorine atom at position 3 influence nucleophilic substitution reactivity compared to other halogens (Cl, Br)?

- Fluorine’s strong electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic attack at adjacent positions. However, regioselective substitution at the 4-position is feasible under Pd catalysis due to directing effects of the pyridin-3-yl group . Comparative studies with Cl/Br analogs show slower reaction kinetics for fluorine, requiring elevated temperatures (80–120°C) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in Pd-catalyzed C–H functionalization of this compound?

- Directed C–H activation : Use of directing groups (e.g., pyridin-3-yl) or ligands (e.g., bidentate phosphines) enhances selectivity at the 4-position .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve catalyst stability and regioselectivity. For example, DMF increases yields by 20–30% compared to THF in arylations .

- Substituent effects : The CF group at position 5 electronically deactivates the 6-position, favoring functionalization at the 4-position .

Q. How can researchers resolve contradictions in reported synthetic yields for similar trifluoromethylpyridines?

- Variable analysis : Compare reaction conditions (e.g., catalyst loading, temperature). For example, CuCF-mediated trifluoromethylation yields 70–80% under inert atmospheres but drops to 50% in air .

- Purification methods : MPLC vs. column chromatography impacts yield (e.g., 74% vs. 60% for analogous compounds) .

- Substrate purity : Impurities in starting materials (e.g., 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine) reduce yields by 10–15% .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking simulations : Molecular dynamics (MD) studies using software like AutoDock Vina predict binding affinities to kinase domains. For example, the CF group enhances hydrophobic interactions with ATP-binding pockets .

- QSAR models : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory activity (IC) .

Q. How does the electron-withdrawing effect of substituents (F, CF) influence spectroscopic properties?

- NMR shifts : The CF group deshields adjacent protons (e.g., H-4 in pyridine ring shifts downfield to δ 8.5–9.0 ppm). Fluorine at position 3 causes splitting in NMR due to – coupling ( ≈ 10 Hz) .

- IR spectroscopy : Strong C–F stretches appear at 1100–1250 cm, while C≡N (if present) absorbs at 2200–2250 cm .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.